![molecular formula C22H19FN4O3 B2499154 2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(4-fluorophenyl)acetamide CAS No. 941981-19-7](/img/structure/B2499154.png)
2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of acetamide derivatives often involves multi-step reactions, as seen in the creation of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives for potential anticancer applications . The process includes the attachment of different aryloxy groups to the pyrimidine ring, with methyl 3-methoxy-5-methylbenzoate serving as a key intermediate. This method reflects a common strategy in medicinal chemistry where structural variations are introduced to optimize biological activity.
Molecular Structure Analysis
The molecular structure of acetamide derivatives can be extensively characterized using various spectroscopic techniques and computational methods. For instance, the optimized molecular structure and vibrational frequencies of 2-phenyl-N-(pyrazin-2-yl)acetamide have been investigated using X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR) spectroscopy, and density functional theory (DFT) calculations . These studies provide detailed insights into the geometrical parameters, stability, and charge distribution within the molecule, which are crucial for understanding its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of acetamide derivatives can be influenced by the presence of various functional groups and the overall electronic structure of the molecule. The HOMO and LUMO analysis of 2-phenyl-N-(pyrazin-2-yl)acetamide, for example, helps in understanding the charge transfer within the molecule, which is essential for predicting its chemical behavior . Additionally, the presence of strong intermolecular interactions, such as C-H⋯O and N-H⋯O hydrogen bonds, can affect the compound's reactivity and crystalline properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, including their potential for non-linear optical applications, can be assessed by calculating the first hyperpolarizability . Moreover, the molecular electrostatic potential provides information on the distribution of electronic charge across the molecule, which is relevant for understanding its interaction with other chemical entities. The safety and toxicity profiles of these compounds are also important, as demonstrated by the evaluation of 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide, which showed no adverse effects in a 90-day oral gavage study in rats .
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity and Self-Assembly in Coordination Complexes
Research on pyrazole-acetamide derivatives has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These studies highlight the impact of hydrogen bonding on the self-assembly processes and demonstrate significant antioxidant activities for both the ligands and their complexes. The antioxidant properties were evaluated through various in vitro assays, such as DPPH, ABTS, and FRAP, indicating the potential of these compounds in oxidative stress-related research (K. Chkirate et al., 2019).
Anti-Inflammatory and Antimicrobial Activities
Another study explored the synthesis of N-(3-chloro-4-flurophenyl)-2- derivatives, showcasing their anti-inflammatory activities. This research contributes to the understanding of how modifications in the pyrazole-acetamide framework influence biological activities, offering a foundation for developing new therapeutic agents targeting inflammation (K. Sunder & Jayapal Maleraju, 2013).
Antimicrobial and Cytotoxic Activities
Further studies on novel thiazole derivatives incorporating the pyrazole moiety have been conducted, emphasizing their antimicrobial and cytotoxic potentials. These compounds were tested against various bacterial and fungal strains, demonstrating significant activities. Such research illustrates the applicability of pyrazole-acetamide derivatives in developing new antimicrobial agents (G. Saravanan et al., 2010).
Radiosynthesis for Imaging Applications
The compound DPA-714, a 2-phenylpyrazolo[1,5-a]pyrimidineacetamide derivative, was synthesized for imaging the translocator protein (18 kDa) with PET. This research highlights the process of labeling with fluorine-18 for in vivo imaging, demonstrating the utility of pyrazole-acetamide derivatives in developing diagnostic tools for neurological conditions (F. Dollé et al., 2008).
Anticancer Activity
Studies on fluoro-substituted benzo[b]pyran derivatives, which share a functional similarity with the compound , have shown anticancer activities at low concentrations against human cancer cell lines. This underscores the role of structural modifications in enhancing the therapeutic potential of compounds for cancer treatment (A. G. Hammam et al., 2005).
Eigenschaften
IUPAC Name |
2-[2-(4-ethoxyphenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3/c1-2-30-18-9-3-15(4-10-18)19-13-20-22(29)26(11-12-27(20)25-19)14-21(28)24-17-7-5-16(23)6-8-17/h3-12,19-20,25H,2,13-14H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLBRWGGBXUOHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CC3C(=O)N(C=CN3N2)CC(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(4-fluorophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

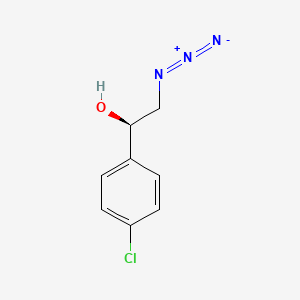

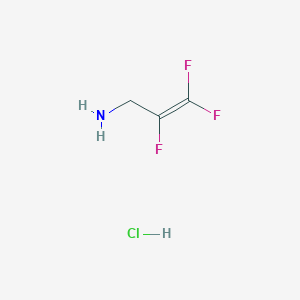
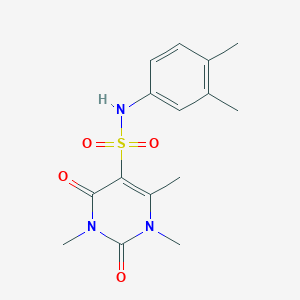
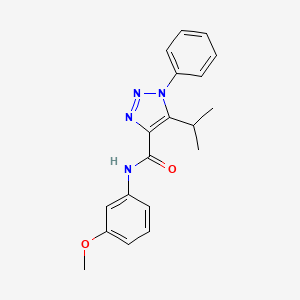


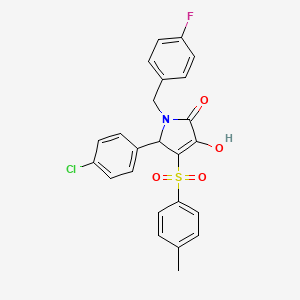
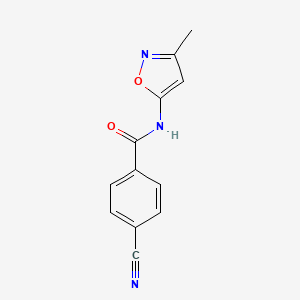
![5-bromo-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2499090.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2499091.png)
![5-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2499092.png)

![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanecarboxamide](/img/structure/B2499094.png)